Dimethyl[bis(methylsulfanyl)]silane
Description
Dimethyl[bis(methylsulfanyl)]silane (chemical formula: Si(CH₃)₂(SCH₃)₂) is an organosilicon compound featuring a central silicon atom bonded to two methyl (CH₃) groups and two methylsulfanyl (SCH₃) moieties. While direct references to this compound are absent in the provided evidence, its structural analogs and substituent-specific data enable a robust comparative analysis.
Properties
CAS No. |
3860-91-1 |
|---|---|
Molecular Formula |
C4H12S2Si |
Molecular Weight |
152.4 g/mol |
IUPAC Name |
dimethyl-bis(methylsulfanyl)silane |
InChI |
InChI=1S/C4H12S2Si/c1-5-7(3,4)6-2/h1-4H3 |
InChI Key |
FYWZMZSOODFYPG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(SC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[bis(methylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium methylthiolate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)2SiCl2+2NaSCH3→(CH3)2Si(SCH3)2+2NaCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[bis(methylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methylthiol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Nucleophiles: Thiols, amines, or alcohols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Methylsulfinyl and methylsulfonyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiol.
Scientific Research Applications
Dimethyl[bis(methylsulfanyl)]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and as a coupling agent in materials science.
Mechanism of Action
The mechanism by which dimethyl[bis(methylsulfanyl)]silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile compound for chemical modifications. The methylsulfanyl groups can participate in redox reactions, further enhancing its reactivity.
Comparison with Similar Compounds
Dichlorodimethylsilane (Cl₂Si(CH₃)₂)
Structural Differences : Replaces methylsulfanyl groups with chlorine atoms.
Properties and Applications :
- Reactivity : Highly reactive toward hydrolysis, forming HCl and siloxane polymers, a key precursor in silicone production .
- Thermal Stability : Lower thermal stability compared to sulfur-substituted silanes due to weaker Si–Cl bonds.
- Safety : Corrosive and moisture-sensitive, requiring stringent handling .
Comparison :
Dimethyl[bis(methylsulfanyl)]silane’s SCH₃ groups likely reduce hydrolysis rates compared to Cl₂Si(CH₃)₂, enhancing stability in aqueous environments. The sulfur substituents may also enable unique coordination chemistry in catalysis.
Dimethylbis(4-phenylaminophenyloxy)silane
Structural Differences : Features bulky aryloxy substituents instead of SCH₃ groups .
Properties and Applications :
- Steric Hindrance : Bulky substituents impede reactivity, making it suitable as a stabilizer or antioxidant in polymers .
- Thermal Stability : Enhanced stability due to aromatic rings.
Comparison :
The smaller SCH₃ groups in this compound likely increase reactivity compared to bulky aryloxy analogs. However, sulfur’s electron-donating nature may improve catalytic activity in redox reactions.
Bis(methylsulfanyl)-Containing Heterocycles (e.g., 2,4-bis(methylsulfanyl)furopyrimidine)
Structural Differences : Bis(methylsulfanyl) groups attached to a heterocyclic core rather than silicon .
Properties and Applications :
- Bioactivity : Sulfur-rich heterocycles often exhibit biological activity, such as enzyme inhibition (e.g., α-glucosidase inhibition in compound 1 from ) .
- Synthesis : Prepared via nucleophilic substitution or cyclization reactions .
Comparison: While this compound lacks a heterocyclic backbone, its sulfur atoms may similarly participate in coordination or redox processes. The silicon center could enable applications in hybrid organic-inorganic materials.
Trimethyl[(trimethylsilyl)oxy]silane (Hexamethyldisiloxane)
Structural Differences : Contains a siloxane (Si–O–Si) backbone instead of direct Si–S bonds .
Properties and Applications :
- Hydrophobicity : Used as a lubricant or surfactant due to low surface tension .
- Stability : Resistant to oxidation but susceptible to acid/base cleavage.
Data Table: Key Properties of this compound and Analogs
Research Findings and Trends
- Synthetic Routes : Methylsulfanyl-substituted silanes may be synthesized via thiol-ene reactions or nucleophilic substitution, analogous to methods for bis(methylsulfanyl)azobenzene (29% yield in ) .
- Coordination Chemistry : Sulfur’s lone pairs could enable chelation with transition metals, similar to phosphine ligands in ’s rhodium complexes .
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